molecular formula C13H23NO B2776511 N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide CAS No. 2305455-30-3

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide

Cat. No. B2776511
CAS RN: 2305455-30-3
M. Wt: 209.333
InChI Key: BWBGKVUNVWHBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is synthesized through a specific method and has been found to have several advantages and limitations for laboratory experiments. In

Mechanism of Action

The mechanism of action of N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide involves its interaction with GABA receptors in the central nervous system. This compound has been found to act as a positive allosteric modulator of GABA receptors, which enhances the inhibitory effects of GABA on the central nervous system.
Biochemical and Physiological Effects:
N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide has been found to have several biochemical and physiological effects. This compound has been shown to enhance the inhibitory effects of GABA on the central nervous system, resulting in anxiolytic, sedative, and anticonvulsant effects. It has also been found to have muscle relaxant and analgesic effects.

Advantages and Limitations for Lab Experiments

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide has several advantages and limitations for laboratory experiments. One of the advantages is its ability to enhance the inhibitory effects of GABA on the central nervous system, making it a useful tool for studying the GABAergic system. However, one of the limitations is that it has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide. One direction is to investigate its potential as a treatment for anxiety and other central nervous system disorders. Another direction is to explore its potential as a muscle relaxant and analgesic in the treatment of pain. Additionally, further research could be conducted to investigate the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide is synthesized through a specific method that involves the reaction of 1,4,4-trimethylcyclohexanone with propargyl bromide in the presence of a base. This reaction results in the formation of N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide as the final product.

Scientific Research Applications

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide has been widely used in scientific research for its unique biochemical and physiological effects. This compound has been found to have a significant impact on the central nervous system, specifically on the GABAergic system. It has been used to study the effects of GABAergic drugs on the central nervous system and to investigate the role of GABA receptors in various physiological processes.

properties

IUPAC Name

N-[(1,4,4-trimethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-5-11(15)14-10-13(4)8-6-12(2,3)7-9-13/h5H,1,6-10H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBGKVUNVWHBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(C)CNC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide

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